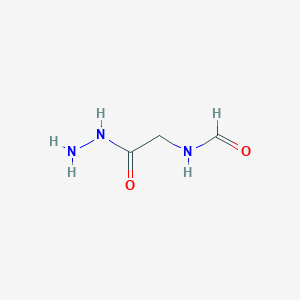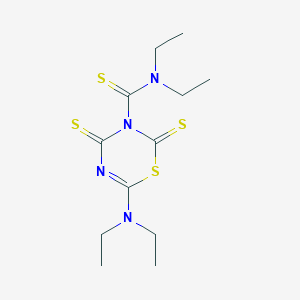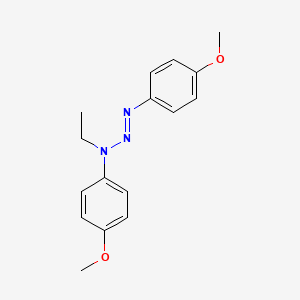
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and two diphenyl groups attached to a fluorene core. The compound is known for its interesting photophysical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene typically involves the reaction of 4-methylbenzaldehyde with diphenylacetylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a fluorene core through a series of cyclization and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further ensures the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives, depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene can be compared with other similar compounds, such as:
1,4-bis(2,3-dihydro-5-oxopyrrol-4-yl)-1,3-butadienes: These compounds are known for their biological activities, particularly as inhibitors of checkpoint kinase 1 (Chk1).
Bis-pyrimidine derivatives: These compounds have antimicrobial and DNA photocleavage activities.
The uniqueness of this compound lies in its specific structural features and photophysical properties, which make it suitable for a wide range of applications in different scientific fields.
Eigenschaften
CAS-Nummer |
78112-48-8 |
|---|---|
Molekularformel |
C39H30 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene |
InChI |
InChI=1S/C39H30/c1-26-17-21-30(22-18-26)35-34-25-32-15-9-10-16-33(32)39(34)38(31-23-19-27(2)20-24-31)37(29-13-7-4-8-14-29)36(35)28-11-5-3-6-12-28/h3-24H,25H2,1-2H3 |
InChI-Schlüssel |
OGPWPWRDCQINNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3CC4=CC=CC=C4C3=C(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)




![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)


